N-{[5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide
Description
The compound N-{[5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide is a heterocyclic molecule featuring a pyrazole core fused with a triazole ring system, substituted with methoxyphenyl, thiophene, and phenoxyacetamide groups. The presence of sulfur-containing moieties (e.g., sulfanyl and thiophene) may enhance binding affinity to biological targets, as sulfur atoms often participate in hydrophobic and π-π interactions .
Properties
IUPAC Name |
N-[[5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30N6O4S2/c1-42-25-16-14-23(15-17-25)28-19-27(29-13-8-18-44-29)37-39(28)32(41)22-45-33-36-35-30(38(33)24-9-4-2-5-10-24)20-34-31(40)21-43-26-11-6-3-7-12-26/h2-18,28H,19-22H2,1H3,(H,34,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJNBYKGWYJAJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=CC=C4)CNC(=O)COC5=CC=CC=C5)C6=CC=CS6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30N6O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide involves multiple steps, each requiring specific reagents and conditions. The key steps typically include:
Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Introduction of the thiophene ring: This step involves the coupling of a thiophene derivative with the pyrazole intermediate, often using palladium-catalyzed cross-coupling reactions.
Formation of the triazole ring: This can be done through a cyclization reaction involving an azide and an alkyne, typically under copper-catalyzed conditions (CuAAC).
Attachment of the phenoxyacetamide group: This step involves the reaction of the triazole intermediate with phenoxyacetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-{[5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide can undergo various types of chemical reactions, including:
Oxidation: The methoxyphenyl and thiophene groups can be oxidized under strong oxidizing conditions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxyacetamide group can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group could yield a carboxylic acid derivative, while reduction of a nitro group would yield an amine.
Scientific Research Applications
N-{[5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{[5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with particular molecular targets, such as proteins or nucleic acids. The exact pathways involved would depend on the biological context and the specific target molecules.
Comparison with Similar Compounds
Table 2: Bioactivity Trends in Structural Analogues
Computational Similarity Analysis
and emphasize the use of computational tools like Tanimoto coefficients and Murcko scaffolds to quantify structural similarity. For the target compound:
Table 3: Computational Metrics for Selected Analogues
| Compound | Tanimoto vs. Target | Murcko Scaffold Match | Predicted Target | Reference |
|---|---|---|---|---|
| Aglaithioduline | 0.72 | Triazole-Pyrazole | HDAC8 | |
| N-(4-Nitrophenyl)-2-{2-... | 0.65 | Thiazole-Pyrazole | COX-2 |
Key Differentiators and Limitations
While structural similarity often predicts bioactivity, notes that minor modifications (e.g., replacing thiophene with thiazole) can drastically alter docking affinities. For example:
Biological Activity
N-{[5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a multi-ring structure that includes pyrazole and triazole moieties, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The compound's structure allows for various interactions with biological targets, including enzymes and receptors. Its multiple functional groups enhance its reactivity and interaction capabilities, making it a valuable candidate for further research in pharmacology.
Chemical Structure
| Component | Description |
|---|---|
| Pyrazole | A five-membered ring containing two nitrogen atoms. |
| Triazole | A five-membered ring containing three nitrogen atoms. |
| Thiophene | A five-membered ring containing one sulfur atom. |
| Phenoxy | An aromatic ether group that enhances lipophilicity. |
The biological activity of this compound is likely mediated through its interaction with specific molecular targets. The presence of functional groups facilitates various interactions such as hydrogen bonding and hydrophobic interactions, which are crucial for binding to biological macromolecules.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate the activity of receptors that play critical roles in cellular signaling.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
Biological Activity Studies
Recent research has highlighted the biological activity of this compound in several contexts:
Anticancer Activity
Studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of triazole have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial effects against various strains of bacteria and fungi. In vitro studies suggest that it may exhibit moderate to good activity against certain pathogens, making it a candidate for further exploration in infectious disease treatment .
Case Studies
Several case studies have been conducted to evaluate the efficacy of compounds related to N-{[5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-pheny]-4H-1,2,4-triazol-3-yl]methyl}-2-phenoacetamide:
- Study on Anticancer Effects :
-
Antimicrobial Efficacy Testing :
- Objective : To evaluate the antimicrobial properties against Staphylococcus aureus and Escherichia coli.
- Results : The compound exhibited a minimum inhibitory concentration (MIC) of 100 μg/mL against S. aureus .
Q & A
Q. What are the optimal synthetic conditions for preparing this compound, and how do solvent choices influence reaction efficiency?
- Methodological Answer : The synthesis of structurally similar triazole derivatives (e.g., 4-phenyl-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazol-3-thione) involves refluxing precursors like thiophenecarboxylic acid hydrazide and phenylisothiocyanate in ethyl alcohol under controlled conditions (70–100 mmol scale, 250 mL flask, reflux for 4–6 hours). Solvent polarity significantly impacts cyclization efficiency; polar aprotic solvents (e.g., DMF) may enhance thiole-thione tautomer stabilization, while ethanol balances solubility and reaction kinetics . For multi-step syntheses, chromatographic purification (e.g., silica gel column with ethyl acetate/hexane) is critical to isolate intermediates .
Q. Which spectroscopic and chromatographic methods are most reliable for confirming the compound’s structure?
- Methodological Answer : Combine ¹H/¹³C NMR to verify proton environments (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, thiophene protons at δ 6.5–7.2 ppm) and carbonyl peaks (170–175 ppm). IR spectroscopy identifies key functional groups (C=O stretch at ~1650–1700 cm⁻¹, S-H stretch at ~2550 cm⁻¹). HPLC-MS ensures purity (>95%) and validates molecular ion peaks (e.g., [M+H]+ calculated for C₃₄H₃₀N₆O₄S₂). Cross-validation with elemental analysis (C, H, N, S) resolves ambiguities .
Q. How can researchers optimize purification strategies for intermediates in multi-step syntheses?
- Methodological Answer : Use gradient elution chromatography (e.g., silica gel with increasing ethyl acetate in hexane) to separate sulfanyl- and acetamide-containing intermediates. For polar byproducts, switch to reverse-phase HPLC (C18 column, acetonitrile/water gradient). Recrystallization from ethanol or DCM/hexane mixtures improves crystalline yield .
Q. What in vitro assays are appropriate for preliminary evaluation of biological activity?
- Methodological Answer : Prioritize agar dilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values compared to reference antibiotics (e.g., ciprofloxacin). For antifungal activity, use broth microdilution against C. albicans. Structure-activity relationships (SAR) should correlate substituent effects (e.g., methoxyphenyl vs. thiophene groups) with potency .
Advanced Research Questions
Q. How can computational methods accelerate reaction design for novel derivatives?
- Methodological Answer : Implement quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model reaction pathways and transition states. Tools like COMSOL Multiphysics simulate reaction kinetics, while molecular docking (AutoDock Vina) predicts binding affinities to target enzymes (e.g., bacterial dihydrofolate reductase). Machine learning algorithms (e.g., Random Forest) analyze substituent libraries to prioritize synthetic targets .
Q. How should researchers resolve contradictions in biological activity data across structurally similar analogs?
- Methodological Answer : Conduct comparative SAR studies with controlled variables (e.g., fixed thiophene substituents, varying methoxyphenyl positions). Use molecular dynamics simulations to assess conformational flexibility in binding pockets. Validate hypotheses via isothermal titration calorimetry (ITC) to measure binding thermodynamics. For example, 3,4-dimethoxyphenyl analogs may exhibit enhanced hydrophobic interactions compared to 2,4-substituted derivatives .
Q. What strategies improve the accuracy of molecular docking predictions for this compound’s derivatives?
- Methodological Answer : Optimize docking protocols by:
- Generating ensemble receptor structures (e.g., from MD simulations) to account for protein flexibility.
- Including explicit water molecules in the active site for hydrogen-bonding networks.
- Validating docking poses with MM-PBSA/GBSA free energy calculations . For example, derivatives with extended sulfanyl chains showed higher predicted affinity for fungal CYP51 in docking studies .
Q. How can multi-step synthesis challenges (e.g., low yields in cyclization steps) be systematically addressed?
- Methodological Answer : Apply design of experiments (DoE) to optimize variables (temperature, catalyst loading, solvent ratios). For cyclization, test Lewis acids (e.g., ZnCl₂) to stabilize transition states. Inline FTIR monitoring detects intermediate formation in real time, reducing side reactions. If yields remain low, switch to flow chemistry for precise control of residence time and mixing .
Q. What experimental and computational approaches assess the compound’s stability under physiological conditions?
- Methodological Answer : Perform accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring of degradation products. LC-MS/MS identifies hydrolytic cleavage products (e.g., phenoxyacetamide fragments). Computational pKa prediction (MarvinSketch) and logP calculations (XLogP3) guide formulation strategies (e.g., prodrug design for acid-labile groups) .
Q. How can AI-driven platforms enhance the development of derivatives with tailored pharmacokinetic profiles?
- Methodological Answer :
Integrate AI-based QSAR models (e.g., DeepChem) trained on ADMET datasets to predict bioavailability, CYP450 inhibition, and plasma protein binding. Use generative adversarial networks (GANs) to propose novel substituents balancing potency and solubility. Validate predictions with microsomal stability assays and Caco-2 permeability tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
